Pan-PDK Isoform Inhibition Profile: Direct Comparison with AZD7545 and Nov3r
PS10 exhibits a distinct pan-PDK inhibition profile, inhibiting all four PDK isoforms, in contrast to AZD7545, which is selective for PDK1 and PDK2 and shows minimal activity against PDK3 and PDK4 [1]. Under standardized in vitro kinase assay conditions, PS10 demonstrates IC50 values of 2.1 μM (PDK1), 0.8 μM (PDK2), 21.3 μM (PDK3), and 0.76 μM (PDK4) [2]. Comparatively, AZD7545 displays IC50 values of 5.2 nM (PDK2) and 36.8 nM (PDK1) but exhibits negligible inhibition of PDK3 and PDK4 (IC50 > 50 μM), confirming its isoform-restricted activity [1].
| Evidence Dimension | PDK isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | PS10: PDK1 = 2.1 μM; PDK2 = 0.8 μM; PDK3 = 21.3 μM; PDK4 = 0.76 μM |
| Comparator Or Baseline | AZD7545: PDK1 = 36.8 nM; PDK2 = 5.2 nM; PDK3 > 50 μM; PDK4 > 50 μM |
| Quantified Difference | PS10 inhibits all four PDK isoforms, whereas AZD7545 is functionally inactive against PDK3 and PDK4 (IC50 > 50 μM) |
| Conditions | In vitro kinase activity assay using recombinant human PDK isoforms |
Why This Matters
The pan-inhibition profile of PS10 enables comprehensive PDK target engagement across all isoforms, which is critical for studies where multiple PDK isoforms contribute to disease pathology (e.g., diabetic cardiomyopathy involving PDK4 upregulation) and distinguishes it from isoform-selective tools like AZD7545.
- [1] Tso SC, et al. Structure-guided development of specific pyruvate dehydrogenase kinase inhibitors targeting the ATP-binding pocket. J Biol Chem. 2014;289(7):4432-4443. View Source
- [2] MedChemExpress. PS10 | PDK Inhibitor. Product Datasheet. View Source
